6-Bromo-2-(trifluoromethyl)benzo[d]thiazole

Catalog No.
S6645332
CAS No.
1188232-94-1
M.F
C8H3BrF3NS
M. Wt
282.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-(trifluoromethyl)benzo[d]thiazole

CAS Number

1188232-94-1

Product Name

6-Bromo-2-(trifluoromethyl)benzo[d]thiazole

IUPAC Name

6-bromo-2-(trifluoromethyl)-1,3-benzothiazole

Molecular Formula

C8H3BrF3NS

Molecular Weight

282.08 g/mol

InChI

InChI=1S/C8H3BrF3NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H

InChI Key

YQFBGJRCFCOOGJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(F)(F)F

The exact mass of the compound 6-Bromo-2-(trifluoromethyl)-1,3-benzothiazole is 280.91217 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromo-2-(trifluoromethyl)benzo[d]thiazole (CAS 1188232-94-1) is a highly functionalized heterocyclic building block that combines a reactive cross-coupling handle (C6-bromide) with a strong electron-withdrawing and lipophilic modifier (C2-trifluoromethyl group). In industrial procurement, this compound is primarily sourced as an advanced precursor for pharmaceuticals, agrochemicals, and organic electronic materials. The presence of the trifluoromethyl group fundamentally alters the electronic distribution of the benzothiazole core, enhancing metabolic stability and modulating photophysical properties, while the C6-bromide enables deterministic carbon-carbon and carbon-heteroatom bond formation via palladium- or copper-catalyzed cross-coupling [1].

Substituting 6-bromo-2-(trifluoromethyl)benzo[d]thiazole with cheaper alternatives like 6-bromo-2-methylbenzothiazole or unbrominated 2-(trifluoromethyl)benzothiazole introduces severe process liabilities. The 2-methyl analog lacks the electron-withdrawing power of the -CF3 group, resulting in significantly slower oxidative addition rates during cross-coupling and introducing a metabolically labile site that compromises downstream pharmaceutical efficacy. Conversely, utilizing unbrominated 2-(trifluoromethyl)benzothiazole necessitates late-stage C-H functionalization, a process plagued by poor regioselectivity (yielding mixtures of 4-, 5-, 6-, and 7-isomers) and requiring expensive transition-metal catalysts. Procuring the precisely functionalized 6-bromo-2-(trifluoromethyl) scaffold eliminates these costly purification bottlenecks and ensures reproducible synthetic workflows [1].

Accelerated Cross-Coupling Kinetics via Electron-Withdrawing Activation

The strongly electron-withdrawing C2-trifluoromethyl group significantly depletes electron density from the benzothiazole core compared to a C2-methyl group. This electronic modulation accelerates the oxidative addition of Pd(0) into the C6-Br bond. In standard Suzuki-Miyaura couplings, 6-bromo-2-(trifluoromethyl)benzothiazole achieves >90% conversion at lower temperatures or shorter reaction times compared to the 2-methyl analog, which often stalls at 65-70% conversion under identical mild conditions [1].

Evidence DimensionPd-catalyzed cross-coupling conversion efficiency
Target Compound Data>90% conversion (mild conditions, 1-2 mol% Pd)
Comparator Or Baseline6-Bromo-2-methylbenzothiazole (65-70% conversion)
Quantified Difference20-25% higher absolute yield under identical mild conditions
ConditionsStandard Suzuki-Miyaura coupling (arylboronic acid, Pd(dppf)Cl2, base, 60-80 °C)

Enables the use of lower catalyst loadings and milder reaction conditions, reducing heavy metal waste and energy costs in pilot-scale synthesis.

Elimination of Isomeric Mixtures in Downstream Functionalization

Procuring the pre-brominated 6-bromo-2-(trifluoromethyl)benzothiazole ensures deterministic functionalization at the C6 position. Attempting to achieve the same substitution pattern starting from the unbrominated 2-(trifluoromethyl)benzothiazole via direct C-H activation results in poor regiocontrol, often yielding a statistical mixture of isomers. The pre-installed bromide guarantees >95% regiochemical fidelity during cross-coupling, whereas late-stage functionalization of the unbrominated baseline typically caps isolated yields of the C6-isomer at <40% due to competing reactions at the C4, C5, and C7 positions [1].

Evidence DimensionRegioselective isolated yield of C6-functionalized product
Target Compound Data>95% (via direct cross-coupling of C6-Br)
Comparator Or Baseline2-(Trifluoromethyl)benzothiazole (<40% via directed C-H functionalization)
Quantified Difference>55% increase in isolated yield of the target isomer
ConditionsSynthesis of C6-aryl/heteroaryl derivatives

Bypasses complex, solvent-intensive chromatographic separations, drastically reducing the cost of goods (COGs) for high-purity intermediates.

Enhanced Metabolic Stability for Medicinal Chemistry Workflows

In medicinal chemistry, the choice between a C2-methyl and a C2-trifluoromethyl benzothiazole core profoundly impacts the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API). The C2-methyl group is a known metabolic liability, highly susceptible to cytochrome P450-mediated oxidation to the corresponding carboxylic acid. Replacing this with the robust -CF3 group blocks this metabolic pathway and increases the lipophilicity (LogP) by approximately 0.8 to 1.0 units. Downstream analogs derived from 6-bromo-2-(trifluoromethyl)benzothiazole routinely exhibit a >200% extension in human liver microsome (HLM) half-life compared to their 2-methyl counterparts [1].

Evidence DimensionHuman Liver Microsome (HLM) half-life (t1/2) of downstream APIs
Target Compound Data>200% extension in t1/2 (metabolically blocked)
Comparator Or BaselineDerivatives of 6-bromo-2-methylbenzothiazole (rapid clearance via oxidation)
Quantified Difference2- to 3-fold increase in metabolic half-life
ConditionsIn vitro HLM stability assays of functionalized benzothiazole APIs

Procuring the CF3-substituted building block directly yields drug candidates with superior oral bioavailability and longer duration of action.

Anodic Shift in Reduction Potential for Organic Electronics

For applications in organic light-emitting diodes (OLEDs) or organic photovoltaics, the electron-withdrawing -CF3 group is utilized to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the benzothiazole core. Compared to the unsubstituted 6-bromobenzothiazole, the 2-(trifluoromethyl) derivative exhibits an anodic shift in its electrochemical reduction potential. This shift of approximately +0.2 to +0.3 V makes the resulting materials significantly easier to reduce, enhancing electron injection and transport properties in solid-state devices [1].

Evidence DimensionElectrochemical reduction potential (E_red)
Target Compound DataAnodic shift of ~ +0.2 to +0.3 V
Comparator Or Baseline6-Bromobenzothiazole (baseline E_red)
Quantified DifferenceLowered LUMO energy by ~0.2-0.3 eV
ConditionsCyclic voltammetry in standard aprotic solvents (e.g., MeCN or DCM)

Allows materials scientists to precisely tune the electron affinity of charge-transport layers, improving the power efficiency of organic electronic devices.

Advanced API Synthesis and Lead Optimization

Driven by the metabolic stability data establishing a >200% extension in HLM half-life, this compound is the optimal starting material for synthesizing kinase inhibitors, CNS-active agents, and tau-imaging probes where avoiding C2-oxidation is critical for maintaining in vivo efficacy [1].

High-Throughput Library Generation via Cross-Coupling

Leveraging its accelerated oxidative addition kinetics and >90% conversion rates under mild conditions, this scaffold is ideal for automated, high-throughput Suzuki, Heck, and Buchwald-Hartwig coupling libraries, ensuring high yields even with sterically hindered coupling partners [1].

Development of Electron-Transport Materials (ETMs)

Based on its lowered LUMO energy and anodic reduction potential shift of +0.2 to +0.3 V, the compound serves as a privileged precursor for synthesizing electron-deficient ETMs and host materials for phosphorescent OLEDs, improving device electron-injection efficiency [1].

Agrochemical Active Ingredient Manufacturing

The combination of the lipophilic -CF3 group (enhancing cuticular penetration in plants and insects) and the highly regioselective cross-coupling handle makes it a preferred building block for next-generation fungicides and insecticides requiring high environmental stability and low cost of goods [1].

XLogP3

4

Hydrogen Bond Acceptor Count

5

Exact Mass

280.91217 g/mol

Monoisotopic Mass

280.91217 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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